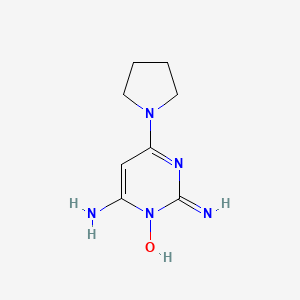

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Description

Molecular Formula and IUPAC Nomenclature

The compound 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses the molecular formula C₈H₁₃N₅O with a molecular weight of 195.22 grams per mole. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as this compound, reflecting its systematic structural organization. Alternative nomenclature systems provide additional descriptive names, including 6-(1-pyrrolidinyl)-2,4-pyrimidinediamine 3-oxide and 2,4-pyrimidinediamine, 6-(1-pyrrolidinyl)-, 3-oxide.

The monoisotopic mass of the compound measures 195.112010 atomic mass units, providing precise mass spectrometric identification capabilities. The Chemical Abstracts Service registry number 55921-65-8 serves as the unique identifier for this compound in chemical databases and literature. Additional nomenclature includes the synonym "triaminodil," which reflects the presence of multiple amino functional groups within the molecular structure.

The compound's structural representation through the Simplified Molecular Input Line Entry System (SMILES) notation is expressed as NC1=N+C(N)=NC(N2CCCC2)=C1, providing a standardized chemical notation for computational and database applications. The International Chemical Identifier (InChI) key JOITXEDSRYVTLJ-UHFFFAOYSA-N enables precise molecular identification across various chemical information systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₅O | |

| Molecular Weight | 195.22 g/mol | |

| Monoisotopic Mass | 195.112010 amu | |

| CAS Registry Number | 55921-65-8 | |

| IUPAC Name | This compound |

Crystallographic Analysis and Bonding Configurations

The crystallographic characterization of this compound reveals a complex three-dimensional arrangement that influences its chemical properties and interactions. The pyrimidine ring system maintains planarity, consistent with aromatic heterocyclic compounds, while the pyrrolidine substituent adopts a puckered five-membered ring conformation. The N-oxide functionality introduces significant electronic perturbations to the ring system, affecting both bond lengths and angles throughout the molecular framework.

Crystallographic analysis of related pyrimidine N-oxide compounds indicates that the N-O bond distance typically measures approximately 1.34 Ångströms, similar to observations in pyridine N-oxide systems. The presence of the oxide functionality creates a formal positive charge on the nitrogen atom with a corresponding negative charge on the oxygen, establishing a zwitterionic character that influences intermolecular interactions and crystal packing arrangements. The C-N-C angle in the pyrimidine ring system expands relative to the parent pyrimidine, reflecting the electronic influence of the N-oxide group.

The amino substituents at positions 2 and 6 of the pyrimidine ring contribute to extensive hydrogen bonding networks within the crystal lattice. These amino groups can participate in both hydrogen bond donor and acceptor interactions, creating stable crystal structures through intermolecular associations. The pyrrolidine ring at position 4 introduces conformational flexibility while maintaining overall molecular stability through its cyclic constraint.

Melting point determinations indicate thermal decomposition occurs at approximately 278°C, suggesting strong intermolecular interactions within the crystal lattice. The elevated decomposition temperature reflects the stability imparted by the extensive hydrogen bonding network and the aromatic character of the pyrimidine core. Density measurements of 1.60 grams per cubic centimeter indicate efficient molecular packing within the crystalline state.

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound encompasses several equilibrium forms that significantly influence its chemical reactivity and biological activity. The presence of amino groups at positions 2 and 6 creates multiple sites for tautomeric shifts, particularly involving amino-imino equilibria that are characteristic of diaminopyrimidine systems. These tautomeric interconversions affect the electronic distribution throughout the ring system and modify the compound's interaction capabilities with biological targets and chemical reagents.

The N-oxide functionality introduces additional complexity to the tautomeric landscape through potential protonation-deprotonation equilibria. The basic character of the N-oxide group, while significantly reduced compared to the parent pyrimidine (pKa approximately 0.8 for pyridine N-oxide compared to 5.30 for pyridine), still permits protonation under strongly acidic conditions. This protonation state dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule.

Conformational analysis reveals that the pyrrolidine ring adopts preferential envelope or half-chair conformations that minimize steric interactions with the pyrimidine system. The nitrogen atom of the pyrrolidine ring maintains sp³ hybridization, allowing for rotational freedom around the C-N bond connecting the two ring systems. This conformational flexibility enables the molecule to adopt various spatial arrangements that optimize intermolecular interactions in different chemical environments.

The compound's conformational dynamics are further influenced by the electronic effects of the N-oxide group, which creates an electron-withdrawing environment that stabilizes certain conformational states. Computational studies of related pyrimidine N-oxide systems suggest that the preferred conformations maximize intramolecular hydrogen bonding while minimizing electrostatic repulsions between the amino groups and the N-oxide functionality.

Comparative Structural Analysis with Analogous Pyrimidine N-Oxides

Comparative structural analysis of this compound with related pyrimidine N-oxide compounds reveals distinct structural features that differentiate this compound within its chemical class. The substitution pattern, featuring amino groups at both positions 2 and 6 combined with a pyrrolidine substituent at position 4, creates a unique electronic environment that distinguishes it from simpler pyrimidine N-oxides such as the parent pyrimidine N-oxide (C₄H₄N₂O).

Analysis of 2,6-diamino-4-chloropyrimidine 1-oxide, a structurally related compound with molecular formula C₄H₅ClN₄O, demonstrates the electronic influence of different substituents at position 4. The replacement of chlorine with the pyrrolidine group significantly alters the electron density distribution and hydrogen bonding capabilities of the molecule. The pyrrolidine substituent provides electron-donating character through its nitrogen lone pair, contrasting with the electron-withdrawing nature of the chlorine atom.

Structural comparisons with minoxidil (2,6-diamino-4-piperidin-1-yl-pyrimidine 1-oxide) reveal the impact of ring size variation in the saturated nitrogen heterocycle substituent. While both compounds feature six-membered rings with similar substitution patterns, the five-membered pyrrolidine ring in the target compound creates different steric and electronic environments compared to the six-membered piperidine ring in minoxidil. These structural differences manifest in altered molecular geometries and crystal packing arrangements.

Recent investigations into novel π-conjugated systems based on pyrimidine N-oxide frameworks demonstrate the versatility of this chemical scaffold for developing compounds with unique photophysical properties. These studies indicate that pyrimidine N-oxide systems can exhibit fluorescent properties in the visible region, with emission maxima reaching up to 575 nanometers. The N-oxide functionality proves crucial for these optical properties, as deoxygenation leads to complete loss of visible fluorescence.

| Compound | Molecular Formula | Key Structural Difference | Melting Point |

|---|---|---|---|

| This compound | C₈H₁₃N₅O | Five-membered pyrrolidine ring | 278°C (dec.) |

| Pyrimidine N-oxide | C₄H₄N₂O | No amino or ring substituents | 92°C |

| 2,6-diamino-4-chloropyrimidine 1-oxide | C₄H₅ClN₄O | Chlorine at position 4 | Not specified |

| Minoxidil | C₉H₁₅N₅O | Six-membered piperidine ring | Not specified |

The comparative analysis reveals that the specific substitution pattern in this compound creates a balanced combination of electronic and steric effects that optimize its chemical stability while maintaining reactivity at key functional sites. This structural optimization contributes to its distinctive properties within the broader family of pyrimidine N-oxide compounds.

Properties

IUPAC Name |

3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOITXEDSRYVTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021789 | |

| Record name | Pyrrolidinyl diaminopyrimidine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55921-65-8 | |

| Record name | Pyrrolidinyl diaminopyrimidine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinyl diaminopyrimidine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyrimidinediamine, 6-(1-pyrrolidinyl)-, 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINYL DIAMINOPYRIMIDINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GGI87A7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution Amination

- The synthesis typically begins with 2,4-diamino-6-chloropyrimidine or its N-oxide derivative as the starting material.

- The chlorine atom at the 4-position is substituted by the pyrrolidinyl group through nucleophilic substitution.

- This reaction is carried out by reacting 2,4-diamino-6-chloropyrimidine (or its N-oxide) with pyrrolidine (tetrahydropyrrole) in the presence of an alkali base.

- Common solvents include polar aprotic solvents such as pyridine or dimethylformamide (DMF) .

- Reaction temperatures range from 80°C to 120°C , with stoichiometric excess of pyrrolidine (1.5 to 2 equivalents) to drive the substitution to completion.

- The reaction time is typically 2 to 4 hours under reflux conditions.

Oxidation to N-oxide

- The intermediate pyrrolidinyl-substituted diaminopyrimidine is then oxidized to the corresponding N-oxide .

- Oxidation is commonly performed using hydrogen peroxide (H₂O₂) as the oxidant.

- Catalysts such as sodium tungstate or heterogeneous catalysts like nano-CoCr₂O₄ have been employed to enhance reaction efficiency and selectivity.

- The oxidation is conducted in ethanol or aqueous ethanol solutions at moderate temperatures (~50°C).

- The reaction proceeds with high selectivity to yield the 1-oxide derivative.

| Step | Reagents/Conditions | Catalyst/Medium | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,4-diamino-6-chloropyrimidine + pyrrolidine | Alkali base, pyridine/DMF | 80–120°C (reflux) | 2–4 hours | 70–85 | Excess pyrrolidine improves yield |

| Oxidation | Intermediate + H₂O₂ | Sodium tungstate or nano-CoCr₂O₄ | 50°C | 1–3 hours | 75–90 | Ethanol or aqueous ethanol solvent |

- Industrial methods favor green heterogeneous catalysts (e.g., nano-CoCr₂O₄) for improved sustainability and catalyst recovery.

- The oxidation step is critical for introducing the N-oxide functionality, which is essential for the compound’s biological activity.

- After completion of the substitution and oxidation steps, the reaction mixture is typically neutralized and filtered.

- Crystallization is performed from ethanol/water mixtures to obtain the pure compound.

- Charcoal treatment and filtration through celite or charcoal layers are used to remove colored impurities.

- Drying is conducted under vacuum or in ovens at temperatures around 70–80°C.

- The final product is obtained as a colorless crystalline solid with melting points reported around 260–261°C, indicating high purity.

- Studies have shown that reaction temperature and solvent choice significantly influence the yield and purity of the product.

- Using an excess of pyrrolidine and maintaining reflux conditions optimize the nucleophilic substitution step.

- The presence of sodium tungstate as a catalyst in the oxidation step enhances the conversion rate and selectivity toward the N-oxide.

- The use of nano-sized heterogeneous catalysts like nano-CoCr₂O₄ has been reported to improve reaction rates and allow milder reaction conditions, aligning with green chemistry principles.

- Reaction monitoring by NMR and mass spectrometry confirms the substitution and oxidation stages, ensuring structural integrity.

| Preparation Stage | Starting Material | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Nucleophilic Substitution | 2,4-diamino-6-chloropyrimidine | Pyrrolidine, alkali base, pyridine/DMF | Reflux 80–120°C, 2–4 h | 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine intermediate |

| 2. Oxidation | Intermediate from step 1 | H₂O₂, sodium tungstate or nano-CoCr₂O₄ | 50°C, 1–3 h, ethanol solvent | 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (final product) |

| 3. Purification | Reaction mixture | Charcoal, celite filtration | Crystallization, drying | Pure crystalline compound |

- The starting chloropyrimidine derivatives are often synthesized from ethyl cyanoacetate and guanidine via condensation and chlorination steps.

- Chlorination of hydroxypyrimidine intermediates is typically performed using phosphorus oxychloride (POCl₃).

- The oxidation to N-oxide can also be achieved using meta-chloroperbenzoic acid (MCPBA) in some synthetic routes.

- Reaction scale-up involves careful temperature control and solvent management to maintain product quality and yield.

- The compound’s structure is confirmed by NMR, IR, and X-ray crystallography, ensuring the correct substitution and oxidation pattern.

The preparation of this compound is a well-established process involving nucleophilic substitution of a chloropyrimidine precursor with pyrrolidine, followed by selective oxidation to the N-oxide. Optimization of reaction conditions, choice of catalysts, and purification techniques are critical for achieving high yields and purity. Advances in catalyst technology, such as the use of nano-sized heterogeneous catalysts, have improved the sustainability and efficiency of the synthesis. This compound’s preparation is foundational for its applications in pharmaceutical research and biochemical studies.

Chemical Reactions Analysis

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide undergoes several types of chemical reactions:

Substitution: It can also undergo nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the pyrimidine ring.

Common reagents used in these reactions include hydrogen peroxide, sodium tungstate, and ethanol. The major products formed from these reactions are various diaminopyrimidine oxide derivatives .

Scientific Research Applications

Pharmaceutical Research

- Antiviral Agent : The compound has shown promise in inhibiting RNA viruses, making it a candidate for further investigation in virology. Its structural similarity to minoxidil suggests potential efficacy in promoting hair growth by acting at the dermal papilla level, enhancing nutrient and oxygen supply to hair follicles.

- Hair Growth Treatment : 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is utilized in formulations aimed at treating hair loss. It promotes hair growth by supplying essential nutrients to weakened hair follicles .

Biochemical Applications

- Synthetic Intermediate : In organic chemistry, this compound serves as a synthetic intermediate for the preparation of various heterocyclic compounds. It can undergo several chemical reactions, including oxidation and nucleophilic substitution.

- Mechanism of Action : The compound primarily targets potassium channels in cells, facilitating potassium ion influx which enhances cellular functions related to hair growth and potentially antiviral effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Properties | Investigated the efficacy of the compound against RNA viruses | Demonstrated significant inhibition of viral replication; suggested mechanisms involving potassium channel modulation. |

| Hair Growth Efficacy Study | Assessed the impact on hair density and shedding | Results indicated increased hair density with consistent application over time; lower doses were effective with minimal side effects. |

| Chemical Reaction Pathways | Analyzed synthetic routes and reaction mechanisms | Identified key reagents such as hydrogen peroxide and sodium tungstate; established pathways for producing various diaminopyrimidine oxide derivatives. |

Mechanism of Action

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide exerts its effects by acting at the dermal papilla level of the hair follicle. It dilates the capillaries, increasing the supply of nutrients and oxygen to the hair root, which in turn promotes hair growth . The compound also recovers weak follicle cells by supplying the necessary nutrition for hair growth .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Purity : ≥97% (HPLC) .

- Storage : Requires storage at 2–8°C in a dark, dry environment to maintain stability .

- Boiling Point : Reported as 549.28°C at 760 mmHg .

- Applications: Widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and biotechnology .

Structurally related pyrimidine derivatives exhibit variations in substituents, biological activity, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings :

Substituent Effects on Bioactivity :

- Antimicrobial Activity :

- Compounds with 4-chlorobenzyl or 2-(pyrrolidin-1-yl)ethylthio substituents demonstrate superior antibacterial and antifungal activity, respectively .

- The ethyl group at C-5 enhances antimicrobial potency, but this feature is absent in this compound . Pharmacological Relevance:

- The piperidine analog (CAS 38304-91-5) is the active ingredient in Minoxidil, a vasodilator used for hypertension and hair loss .

- The pyrrolidine variant lacks documented therapeutic use but is utilized in research for its structural novelty .

Physicochemical Stability :

- The pyrrolidine derivative requires strict cold storage (2–8°C), whereas the piperidine analog is stable at room temperature in inert conditions .

Commercial and Research Availability :

Biological Activity

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, commonly referred to as DAP, is a pyrimidine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 195.23 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

- CAS Number : 55921-65-8

- IUPAC Name : this compound

- Molecular Structure : The compound features a pyrimidine ring substituted with amino groups and a pyrrolidine moiety, which is crucial for its biological interactions.

The biological activity of DAP is primarily attributed to its role in modulating various enzymatic pathways. Research indicates that compounds similar to DAP can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition can disrupt nucleotide synthesis, thereby affecting cellular proliferation and viral replication.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antiviral Properties : DAP has shown potential in inhibiting viral replication by targeting the pyrimidine biosynthesis pathway. Studies have demonstrated that inhibition of DHODH can lead to reduced levels of pyrimidine nucleotides, which are essential for viral RNA synthesis .

- Anticancer Activity : DAP's ability to inhibit cell proliferation has been observed in various cancer cell lines. For instance, it has been shown to induce apoptosis and cell cycle arrest in specific cancer models, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiviral | Inhibition of DHODH | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of nitric oxide synthase (iNOS) |

Case Study: Antiviral Efficacy

In a study examining the effects of DAP on influenza virus replication, it was found that the compound effectively reduced viral titers by inhibiting the DHODH enzyme. This led to decreased availability of pyrimidines necessary for viral RNA synthesis, demonstrating a clear antiviral mechanism .

Case Study: Cancer Cell Proliferation

Research involving A431 vulvar epidermal carcinoma cells revealed that DAP significantly inhibited cell migration and invasion. The compound's mechanism involved the downregulation of key signaling pathways associated with cell growth and survival, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pyrimidine 1-oxide derivatives. For example, substituting a halogen (e.g., Cl) at the 4-position of 2,6-diamino-4-chloropyrimidine 1-oxide with pyrrolidine under reflux in anhydrous solvents like pyridine or DMF. Reaction temperature (typically 80–120°C) and stoichiometric excess of pyrrolidine (1.5–2.0 equiv) are critical for optimizing yield. Post-synthesis purification involves neutralization, filtration, and crystallization from ethanol/water mixtures .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the pyrrolidinyl group’s protons appear as multiplet signals near δ 1.8–2.2 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .

- X-ray crystallography : Single-crystal diffraction provides bond lengths and angles, confirming the N-oxide’s position and substituent orientation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 195.2217 for CHNO) .

Q. What are the key physicochemical properties relevant to its solubility and stability?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjusting pH (e.g., using ammonium acetate buffer at pH 6.5) can enhance aqueous solubility for biological assays .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at −20°C in inert atmospheres (argon) is recommended to prevent oxidation .

Advanced Research Questions

Q. How does the N-oxide moiety influence electronic and reactivity profiles compared to non-oxidized analogs?

- Methodological Answer : The N-oxide group increases electron density at adjacent positions (C2 and C6), enhancing nucleophilic substitution reactivity. For example, in pyrimidine 1-oxides, H-6 undergoes faster deuterium exchange than non-oxidized pyrimidines due to resonance stabilization of intermediates. Linear free-energy relationships (LFER) using σ substituent constants can quantify inductive effects of substituents on reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodological Answer : Discrepancies in IC values or binding affinities may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter protein-ligand interactions. Standardize protocols (e.g., TRK kinase inhibition assays at pH 7.4 with ≤1% DMSO) .

- Isomer purity : Chiral impurities (e.g., in pyrrolidinyl substituents) can skew results. Use chiral HPLC or SFC to verify enantiomeric excess (>98%) .

Q. How can computational modeling predict its potential as a kinase inhibitor?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., TRK kinases). Focus on hydrogen bonds between the 2,6-diamino groups and backbone carbonyls (e.g., Glu589 in TRKA) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD values (<2.0 Å) and binding free energies (MM-PBSA) to prioritize analogs for synthesis .

Q. What spectroscopic techniques differentiate this compound from structurally similar impurities (e.g., 4-chloro or piperidinyl analogs)?

- Methodological Answer :

- FT-IR : The N-O stretch in the 1-oxide group appears as a strong band near 1250–1300 cm, absent in non-oxidized analogs .

- UV-Vis : Compare λ shifts in acidic vs. basic conditions; pyrimidine 1-oxides exhibit bathochromic shifts due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.